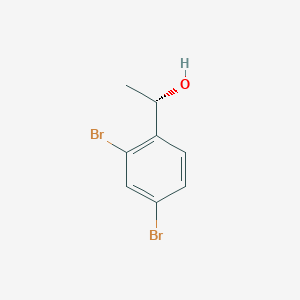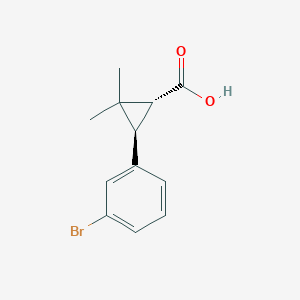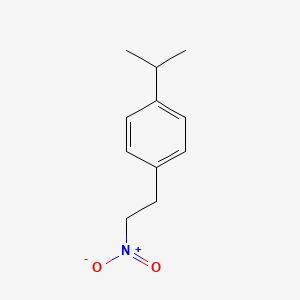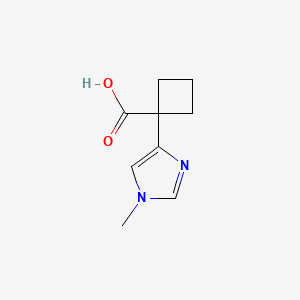
(S)-1-(2,4-Dibromophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4-Dibromophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of two bromine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by a chiral resolution step to obtain the desired enantiomer. One common method involves the bromination of 2,4-dibromophenylacetic acid, followed by reduction to the corresponding alcohol. The chiral resolution can be achieved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,4-Dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dibromophenylacetone or 2,4-dibromobenzaldehyde.
Reduction: Formation of 2,4-dibromophenylethane.
Substitution: Formation of 2,4-diaminophenylethanol or 2,4-dithiophenylethanol.
Aplicaciones Científicas De Investigación
(S)-1-(2,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,4-Dibromophenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
1-(2,4-Dibromophenyl)ethan-1-one: The ketone analog of the compound.
1-(2,4-Dibromophenyl)ethane: The fully reduced analog without the hydroxyl group.
Uniqueness
(S)-1-(2,4-Dibromophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxyl group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
(1S)-1-(2,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
Clave InChI |
WREIGORHQIZOII-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)Br)Br)O |
SMILES canónico |
CC(C1=C(C=C(C=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)



![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)


![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)


![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
